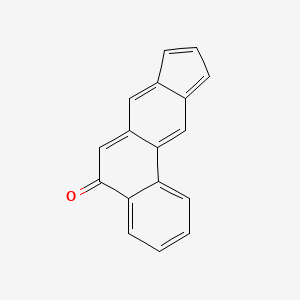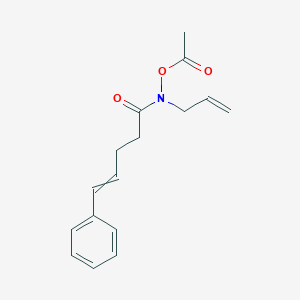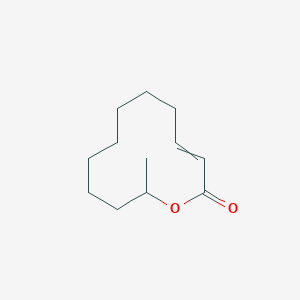![molecular formula C12H14O2S B14409926 Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- CAS No. 82352-39-4](/img/structure/B14409926.png)
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a sulfonyl group attached to a butadienyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The sulfonyl group can be introduced through sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their sequential reactions. The conditions often require controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2/FeBr3, HNO3/H2SO4, RCl/AlCl3
Major Products:
Oxidation: Sulfonic acids, ketones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Applications De Recherche Scientifique
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The compound may also interact with enzymes or receptors in biological systems, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-3-(1-methylethyl)-
- Benzene, 1-methyl-3-(1-methylethenyl)-
Comparison: Compared to its analogs, Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to a butadienyl chain
Propriétés
Numéro CAS |
82352-39-4 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
InChI |
InChI=1S/C12H14O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-7,9H,1-3H3 |
Clé InChI |
UXPLHRMKZBTCQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
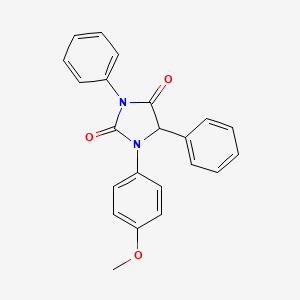
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
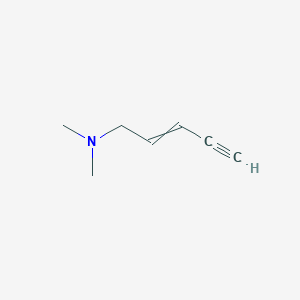
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
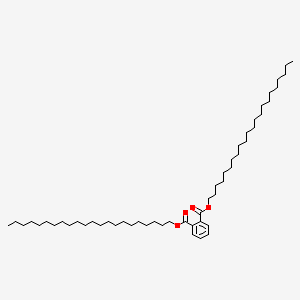
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
